molecular formula C29H37N3O2 B11443833 N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide

N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide

Cat. No.: B11443833
M. Wt: 459.6 g/mol
InChI Key: IXIFHDUJXKUAPF-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methyl group, a tricyclodecyl phenyl group, and a leucinamide moiety. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide typically involves multi-step organic synthesis. The process begins with the preparation of the 5-methylpyridin-2-yl precursor, followed by the introduction of the tricyclodecyl phenyl group through a series of coupling reactions. The final step involves the formation of the leucinamide moiety under controlled conditions, often using peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine or chlorine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield N-oxides, while reduction could lead to various reduced derivatives.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: It may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}glycinamide
  • N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}alaninamide

Uniqueness

N-(5-methylpyridin-2-yl)-N~2~-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}leucinamide stands out due to its specific combination of functional groups and structural features. The presence of the tricyclodecyl phenyl group and the leucinamide moiety provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C29H37N3O2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(1-adamantyl)-N-[4-methyl-1-[(5-methylpyridin-2-yl)amino]-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C29H37N3O2/c1-18(2)10-25(28(34)32-26-9-4-19(3)17-30-26)31-27(33)23-5-7-24(8-6-23)29-14-20-11-21(15-29)13-22(12-20)16-29/h4-9,17-18,20-22,25H,10-16H2,1-3H3,(H,31,33)(H,30,32,34)

InChI Key

IXIFHDUJXKUAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C(CC(C)C)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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